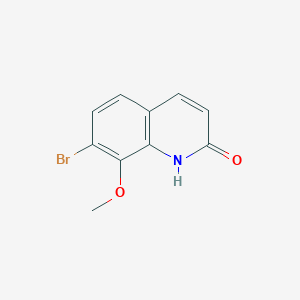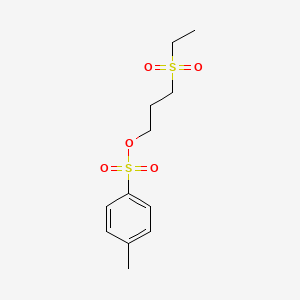
3-(ethanesulfonyl)propyl 4-methylbenzenesulfonate
描述
3-(ethanesulfonyl)propyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C12H18O5S2. It is a sulfonate ester, which is a class of compounds known for their diverse applications in organic synthesis and industrial processes. This compound is characterized by the presence of both ethylsulfonyl and methylbenzenesulfonate groups, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(ethanesulfonyl)propyl 4-methylbenzenesulfonate typically involves the reaction of 3-(ethylsulfonyl)propyl alcohol with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
3-(ethanesulfonyl)propyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by other nucleophiles, such as amines or alcohols, under appropriate conditions.
Oxidation Reactions: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The compound can be reduced to form corresponding sulfides or thiols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium hydroxide. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include substituted sulfonate esters or sulfonamides.
Oxidation Reactions: Products include sulfone derivatives.
Reduction Reactions: Products include sulfides or thiols.
科学研究应用
3-(ethanesulfonyl)propyl 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein modification.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(ethanesulfonyl)propyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The sulfonate ester group can undergo hydrolysis to release the corresponding sulfonic acid, which can then interact with biological molecules. The ethylsulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity .
相似化合物的比较
Similar Compounds
3-(Methylsulfonyl)propyl 4-methylbenzenesulfonate: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
Propyl 4-methylbenzenesulfonate: Lacks the sulfonyl group on the propyl chain.
4-Methylbenzenesulfonate esters: Various esters with different alkyl or aryl groups.
Uniqueness
3-(ethanesulfonyl)propyl 4-methylbenzenesulfonate is unique due to the presence of both ethylsulfonyl and methylbenzenesulfonate groups, which confer distinct reactivity and properties. This combination allows for versatile applications in organic synthesis and industrial processes .
属性
CAS 编号 |
335621-31-3 |
|---|---|
分子式 |
C12H18O5S2 |
分子量 |
306.4 g/mol |
IUPAC 名称 |
3-ethylsulfonylpropyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C12H18O5S2/c1-3-18(13,14)10-4-9-17-19(15,16)12-7-5-11(2)6-8-12/h5-8H,3-4,9-10H2,1-2H3 |
InChI 键 |
WQSHSFSXCRAXCR-UHFFFAOYSA-N |
规范 SMILES |
CCS(=O)(=O)CCCOS(=O)(=O)C1=CC=C(C=C1)C |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

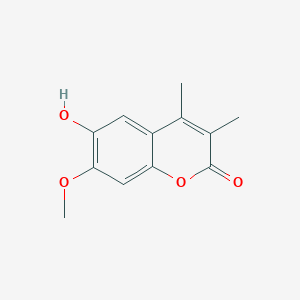

![(S)-2-[(S)-2-azido-2-((2S,4S)-4-isopropyl-5-oxo-tetrahydro-furan-2-yl)-ethyl]-3-methyl-butyraldehyde](/img/structure/B8344201.png)

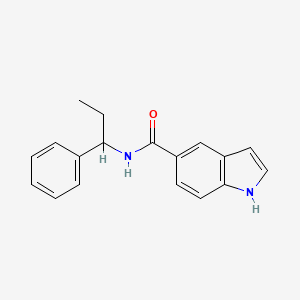
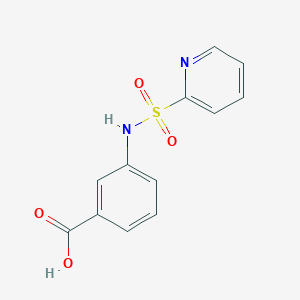
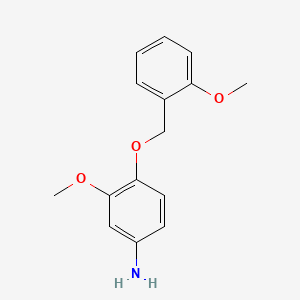
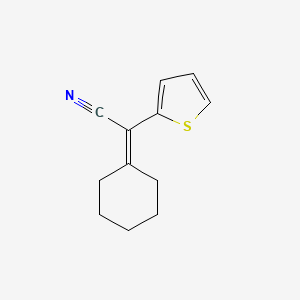
![7-Thiabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride](/img/structure/B8344250.png)
